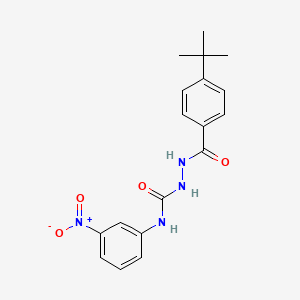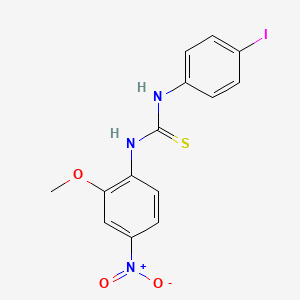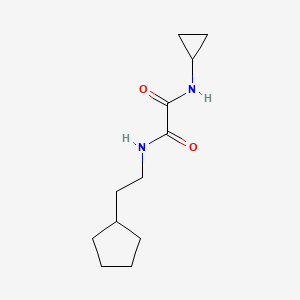![molecular formula C23H29NO3 B4115701 4-[3-(4-isopropoxyphenyl)-4-phenylbutanoyl]morpholine](/img/structure/B4115701.png)
4-[3-(4-isopropoxyphenyl)-4-phenylbutanoyl]morpholine
Overview
Description
4-[3-(4-isopropoxyphenyl)-4-phenylbutanoyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is a potent and selective inhibitor of the enzyme acyl-CoA: cholesterol acyltransferase (ACAT), which is responsible for the synthesis of cholesterol esters in the body. The compound has been extensively studied for its potential use in the treatment of various diseases, including atherosclerosis, Alzheimer's disease, and cancer.
Mechanism of Action
The mechanism of action of 4-[3-(4-isopropoxyphenyl)-4-phenylbutanoyl]morpholine involves the inhibition of the enzyme 4-[3-(4-isopropoxyphenyl)-4-phenylbutanoyl]morpholine, which is responsible for the synthesis of cholesterol esters in the body. By inhibiting 4-[3-(4-isopropoxyphenyl)-4-phenylbutanoyl]morpholine, the compound reduces the accumulation of cholesterol esters in the body, which can lead to atherosclerosis and other diseases. The compound also has other mechanisms of action, including the reduction of beta-amyloid plaques in the brain and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-(4-isopropoxyphenyl)-4-phenylbutanoyl]morpholine include the reduction of cholesterol esters in the body, the reduction of beta-amyloid plaques in the brain, and the induction of apoptosis in cancer cells. The compound has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[3-(4-isopropoxyphenyl)-4-phenylbutanoyl]morpholine in lab experiments include its potent and selective inhibition of 4-[3-(4-isopropoxyphenyl)-4-phenylbutanoyl]morpholine, its ability to reduce cholesterol esters in the body, and its potential therapeutic applications in atherosclerosis, Alzheimer's disease, and cancer. The limitations of using the compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanisms of action and potential side effects.
Future Directions
For research on 4-[3-(4-isopropoxyphenyl)-4-phenylbutanoyl]morpholine include further studies on its mechanisms of action, potential side effects, and therapeutic applications. The compound may also be studied for its potential use in the treatment of other diseases, such as diabetes and obesity. Additionally, further research may be conducted on the synthesis of the compound and its derivatives, as well as their potential therapeutic applications.
Scientific Research Applications
4-[3-(4-isopropoxyphenyl)-4-phenylbutanoyl]morpholine has been widely studied for its potential use in the treatment of atherosclerosis, Alzheimer's disease, and cancer. In atherosclerosis, the compound inhibits the synthesis of cholesterol esters, which are a major component of atherosclerotic plaques. In Alzheimer's disease, the compound has been shown to reduce the accumulation of beta-amyloid plaques in the brain. In cancer, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis.
properties
IUPAC Name |
1-morpholin-4-yl-4-phenyl-3-(4-propan-2-yloxyphenyl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3/c1-18(2)27-22-10-8-20(9-11-22)21(16-19-6-4-3-5-7-19)17-23(25)24-12-14-26-15-13-24/h3-11,18,21H,12-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWSENDWNSQAHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC2=CC=CC=C2)CC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Morpholin-4-yl)-4-phenyl-3-[4-(propan-2-yloxy)phenyl]butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-methyl-2-[3-(4-morpholinyl)propyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115636.png)

![3-(aminosulfonyl)-N-[1-(2-methoxyphenyl)ethyl]-N,4,5-trimethylbenzamide](/img/structure/B4115641.png)
![3-(4-methoxyphenyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4115649.png)
![4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-3-chloro-N-isobutylbenzenesulfonamide](/img/structure/B4115660.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({2-[phenyl(phenylthio)acetyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4115664.png)
![1-[(4-methylphenyl)sulfonyl]-5-oxo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)prolinamide](/img/structure/B4115672.png)


![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-chlorobenzyl)thiourea](/img/structure/B4115688.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4115694.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4115707.png)
![2-[(2-methyl-4-quinolinyl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4115715.png)